1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone
Description
1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone is a fluorinated aromatic ketone featuring a biphenyl core substituted at the 4-position with a propanone moiety bearing a 4-fluorophenylsulfanyl group.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FOS/c22-19-10-12-20(13-11-19)24-15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXRESHNSZWYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone, also known by its CAS number 3478-90-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfanyl]-1-propanone can be represented as follows:
This compound features a biphenyl moiety and a fluorophenyl sulfanyl group, which are significant for its biological interactions.
Research indicates that compounds with similar structures often exhibit activities related to:
- Antioxidant properties : Compounds derived from biphenyl structures have shown potential in scavenging free radicals.
- Anticancer activity : Several studies have indicated that biphenyl derivatives can inhibit tumor growth by modulating cell signaling pathways, particularly those involving hypoxia-inducible factors (HIFs) which are crucial in cancer progression and metastasis .
Anticancer Activity
A notable study demonstrated the efficacy of related compounds in inhibiting HIF-1 activity, which plays a critical role in cancer cell survival under hypoxic conditions. The analogues showed inhibition of HIF-1α expression at concentrations ranging from 10 to 100 nM, significantly reducing vascular endothelial growth factor (VEGF) secretion .
Antimicrobial Activity
Preliminary evaluations have suggested that biphenyl derivatives exhibit antimicrobial properties. For instance, certain analogues demonstrated effectiveness against Gram-positive bacteria and fungi .
Study 1: HIF-1 Inhibition
In a study focused on the synthesis and evaluation of manassantin analogues (closely related to the compound ), researchers found that these compounds effectively inhibited HIF-1α expression in murine mammary carcinoma cells. The study reported an IC50 value of 0.32 μM for one of the analogues, indicating significant biological activity .
Study 2: Antimicrobial Evaluation
Another research effort assessed the antimicrobial properties of biphenyl derivatives. The findings indicated that certain compounds exhibited notable activity against various bacterial strains, suggesting potential applications in treating infections .
Data Tables
| Biological Activity | IC50 Value (μM) | Tested Cell Lines |
|---|---|---|
| HIF-1 Inhibition | 0.32 | 4T1 (murine mammary carcinoma) |
| Antimicrobial Activity | Variable | Various Gram-positive bacteria |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Notes:
- XLogP3 : A higher value indicates greater lipophilicity. The dichlorophenyl analog () has the highest logP (5.1), while the biphenyl target compound is estimated to be moderately lipophilic (~4.5) due to its extended aromatic system .
- Halogen Effects : Bromine and chlorine substituents (e.g., ) enhance molecular weight and may improve binding affinity in biological systems via halogen bonding .
- Sulfur vs. Nitrogen Groups: The sulfanyl group in the target compound contributes to lower polarity compared to the piperazino group in , which introduces basic nitrogen atoms and higher solubility .
Spectroscopic and Crystallographic Insights
- Spectroscopy : Related compounds (e.g., DFBPE) were characterized using UV-Vis, FTIR, and NMR, with SC-XRD confirming planar biphenyl geometries (). The target compound’s biphenyl system is expected to exhibit similar π-π stacking interactions .
- Crystallography : Tools like SHELXL () and ORTEP-3 () are critical for resolving complex structures, particularly for sulfanyl-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
